molecular formula C13H12ClN3O B2623599 N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380178-28-7

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2623599
CAS No.: 2380178-28-7
M. Wt: 261.71
InChI Key: RRPQZDFHLTZCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with two methyl groups at the 5 and 6 positions of the pyrimidine ring The carboxamide group at the 4 position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 5,6-dimethylpyrimidine-4-carboxylic acid.

    Formation of the Amide Bond: The carboxylic acid is reacted with 4-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups on the pyrimidine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with various substituents replacing the chlorine atom on the phenyl ring.

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Hydrolysis: 4-chlorobenzoic acid and 5,6-dimethylpyrimidine-4-amine.

Scientific Research Applications

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: Similar structure with an oxadiazole ring instead of a pyrimidine ring.

    N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carboxamide: Contains a thiadiazole ring, offering different electronic properties.

    N-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxamide: Similar compound with only one methyl group on the pyrimidine ring.

Uniqueness

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of two methyl groups on the pyrimidine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPQZDFHLTZCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.